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Compound of Interest

Compound Name: Tris(2-cyanoethyl)amine

Cat. No.: B1293739 Get Quote

An Objective Comparison of Catalytic Systems for the Synthesis of Tris(2-cyanoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Tris(2-cyanoethyl)amine (TCEA), a versatile intermediate in organic

synthesis, is critically dependent on the choice of catalyst. This guide provides a comparative

analysis of different catalytic systems for the synthesis of TCEA from acrylonitrile and

ammonia, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of various catalytic and non-

catalytic systems for the synthesis of Tris(2-cyanoethyl)amine.
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Experimental Workflow
The general experimental workflow for the synthesis of Tris(2-cyanoethyl)amine via the

reaction of acrylonitrile and an ammonia source in the presence of a catalyst is depicted below.

The process typically involves reaction at an elevated temperature, followed by cooling,

precipitation of the product, and subsequent purification.
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General experimental workflow for TCEA synthesis.
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Signaling Pathway of the Cyanoethylation Reaction
The synthesis of Tris(2-cyanoethyl)amine proceeds through a series of Michael additions of

ammonia to three molecules of acrylonitrile. The catalyst plays a crucial role in activating the

reactants and facilitating the nucleophilic attack. The general signaling pathway is illustrated

below.
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Simplified reaction pathway for TCEA formation.

Detailed Experimental Protocols
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High-Yield Synthesis using Ammonium Acetate and
Acetic Acid[2]
This method, described in patent EP0343597B1, provides a high yield of Tris(2-
cyanoethyl)amine.

Reagents:

Ammonium acetate: 154 g (2 moles)

Acrylonitrile: 106 g (2 moles)

Water: 300 ml

Acetic acid: 5 ml

50% Sodium hydroxide solution: ~20 ml

Procedure:

Combine 154 g of ammonium acetate, 106 g of acrylonitrile, 300 ml of water, and 5 ml of

acetic acid in a reflux reactor.

Stir and heat the mixture for approximately 20 hours. The temperature will initially be around

70°C and will rise to about 104°C.

After the reaction period, cool the cloudy product mixture in an ice bath to 20°C.

With stirring, add approximately 20 ml of 50% sodium hydroxide solution. A solid will

precipitate.

Filter the solid product. The crude product on the filter weighs approximately 94 g.

For purification, recrystallize the solid from ethanol and dry it under a vacuum. This yields

about 62 g of a white solid, which is Tris(2-cyanoethyl)amine with a melting point of 53-

54°C. The calculated yield is approximately 53% of the theoretical yield.
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High-Yield Synthesis using Ammonium Hydroxide and
Acetic Acid[2]
This alternative high-yield procedure is also detailed in patent EP0343597B1.

Reagents:

30% Ammonium hydroxide: 453 g

Water: 833 ml

Acetic acid: 500 g

Acrylonitrile: 528 ml (~8 moles)

50% Sodium hydroxide solution: 100 ml

Procedure:

Combine 453 g of 30% ammonium hydroxide with 833 ml of water and 500 g of acetic acid.

Add 528 ml of acrylonitrile to the mixture.

Reflux the mixture. The temperature will rise from an initial 73°C to 104°C.

After the reflux is complete, cool the mixture to room temperature.

With cooling and stirring, add 100 ml of 50% sodium hydroxide solution to precipitate the

solid product.

Filter and dry the product. The yield is approximately 290 g, which corresponds to about 63%

of the theoretical yield.

Synthesis with Ammonium Acetate in Aqueous Methanol
(Lower Yield)[2]
This method is mentioned in U.S. Patent 2,816,129 and is cited in EP0343597B1 as a lower-

yield process.
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General Protocol (based on citation):

The reaction is carried out in aqueous methanol.

Ammonium acetate is used as the catalyst.

The reported yield is approximately 30%.

Non-Catalytic Synthesis (Low Yield)[1]
This procedure from Organic Syntheses demonstrates the formation of Tris(2-
cyanoethyl)amine as a byproduct when the stoichiometry is controlled to favor the secondary

amine.

General Protocol (based on citation):

The reaction involves adding acrylonitrile dropwise to aqueous ammonia.

The molar ratio of ammonia to acrylonitrile is controlled to be 0.53:1.

This process yields 6% Tris(2-cyanoethyl)amine along with 88.5% of bis-(β-

cyanoethyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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